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Compound of Interest

2,2-dimethyl-6-nitro-2H-pyrido[3,2-
bj[1,4]oxazin-3(4H)-one

Cat. No.: B1388420

Compound Name:

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless.
Central to this endeavor is the identification and optimization of "privileged scaffolds"—core
molecular structures that are capable of binding to multiple, diverse biological targets. The six-
membered heterocyclic compounds, pyridazinone and oxazine, have unequivocally earned this
distinction. Their inherent structural features and the ease with which they can be
functionalized have made them prolific starting points for developing drugs across a wide
spectrum of diseases.[1][2]

This guide provides an in-depth technical exploration of the vast biological activities associated
with pyridazinone and oxazine derivatives. It is designed for researchers, scientists, and drug
development professionals, moving beyond a simple recitation of facts to explain the causality
behind experimental choices and the mechanistic underpinnings of their therapeutic effects.
We will delve into their roles as anti-inflammatory, anticancer, cardiovascular, and antimicrobial
agents, supported by validated protocols, quantitative data, and pathway visualizations to
provide a comprehensive and actionable resource.

Part 1: The Pyridazinone Core: A Nexus of
Pharmacological Diversity

The pyridazinone ring, a diazine with an adjacent carbonyl group, is a powerhouse in medicinal
chemistry. Its derivatives have demonstrated a remarkable range of pharmacological activities,
including anti-inflammatory, analgesic, anticancer, cardiovascular, and antimicrobial effects.[3]
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[4] This versatility stems from its unique electronic properties and its ability to act as a versatile
scaffold for introducing diverse functional groups at multiple positions.[4]

Anti-inflammatory and Analgesic Activity: Targeting the
Arachidonic Acid Cascade and Beyond

The pyridazinone core has emerged as a leading structure in the development of anti-
inflammatory agents, often with the significant advantage of reduced ulcerogenic side effects
compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[5][6]

Causality and Mechanism of Action: The primary mechanism for the anti-inflammatory and
analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX)
enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of
inflammation.[6] The structural design of these inhibitors is often rationalized by their ability to
fit within the hydrophobic channel of the COX active site, mimicking the binding of the natural
substrate, arachidonic acid. Beyond COX inhibition, pyridazinone derivatives have been
engineered to target other key inflammatory mediators, including lipoxygenase (LOX), mitogen-
activated protein kinases (MAPK), and phosphodiesterase 4 (PDE4), offering alternative or
synergistic therapeutic strategies.[7][8] For instance, PDE4 inhibition leads to an increase in
intracellular cyclic adenosine monophosphate (CAMP), which in turn suppresses the production
of pro-inflammatory cytokines.[7]

Quantitative Data Summary: Anti-inflammatory Pyridazinone Derivatives
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Derivative Class Target Key Finding Reference
Showed potent COX-2
2-alkyl 6-substituted inhibition and
T COX-1/COX-2 o o _ [6]
pyridazin-3(2H)-ones significant in vivo anti-
inflammatory activity.
Exhibited promising
Pyrrolo[3,4- selective COX-2
d]pyridazinone COX-1/COX-2 inhibitory activity with [6]
Mannich bases low ulcerogenic
potential.
Selectively inhibits
PDE4B, regulating
] pro-inflammatory
Indole-bearing )
o PDE4B cytokine and [7]
pyridazinones ) ]
chemokine production
in human
macrophages.
Some compounds
were more potent than
6-substituted-3(2H)- standard drugs like
pyridazinone-2-acetyl COX/LOX aspirin and [3]

hydrazones

indomethacin with no
gastric ulcerogenic

effects.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol provides a reliable method for determining the inhibitory potency (ICso) of test

compounds against COX-1 and COX-2.

» Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCI, pH 8.0), human

recombinant COX-1 and COX-2 enzymes, heme cofactor, and a fluorometric probe (e.g., 10-

acetyl-3,7-dihydroxyphenoxazine). Prepare arachidonic acid substrate solution.
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e Compound Preparation: Dissolve pyridazinone derivatives in DMSO to create stock
solutions. Perform serial dilutions to achieve a range of test concentrations.

e Assay Procedure:

o In a 96-well microplate, add assay buffer, diluted enzyme (COX-1 or COX-2), and heme.

o Add the test compound dilutions or vehicle control (DMSO). Incubate for 15 minutes at
room temperature to allow for inhibitor binding.

o Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.

o Data Acquisition: Measure the fluorescence intensity kinetically over 10-20 minutes using a
microplate reader (e.g., EX’Em of 560/590 nm).

e Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of
inhibition against the logarithm of the compound concentration and fit the data to a dose-
response curve to determine the ICso value.

Self-Validation: The protocol's integrity is maintained by including positive controls (e.g.,
celecoxib for COX-2, indomethacin for COX-1) and vehicle controls. A linear reaction rate in the
vehicle wells validates the enzyme's activity.

Visualization: COX Pathway Inhibition by Pyridazinones
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Caption: Pyridazinone derivatives inhibit COX enzymes, blocking the conversion of arachidonic
acid to pro-inflammatory prostanoids.
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Anticancer Activity: A Multi-Pronged Attack on
Malighancy

Pyridazinone derivatives have emerged as promising anticancer agents, demonstrating
cytotoxicity against a multitude of cancer cell lines through diverse mechanisms of action.[9]
[10]

Causality and Mechanism of Action: The anticancer efficacy of pyridazinones is not monolithic;
it arises from their ability to interfere with several critical pathways essential for cancer cell
proliferation, survival, and metastasis.

» Kinase Inhibition: Many derivatives are designed as ATP-competitive inhibitors of protein
kinases that are overactive in cancer, such as Vascular Endothelial Growth Factor Receptor
2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinases
(CDKSs).[3][9] By blocking these kinases, the compounds halt downstream signaling required
for angiogenesis and cell cycle progression.

 Induction of Apoptosis: Certain pyridazinones trigger programmed cell death. One reported
mechanism involves the generation of Reactive Oxygen Species (ROS), leading to
mitochondrial depolarization, caspase-3 activation, and DNA fragmentation.[11] Others can
modulate the expression of apoptotic regulatory genes, upregulating pro-apoptotic proteins
like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[12][13]

o Proteotoxic Stress: A novel mechanism identified for a 4,5-dichloro-pyridazinone derivative
involves the inhibition of proteasome activity, leading to the accumulation of poly-
ubiquitinated proteins and inducing proteotoxic stress, which culminates in apoptosis.[11]

» Signaling Pathway Modulation: Recent studies have shown that pyridazinone-based
andrographolide derivatives can inhibit the TFAP4/Wnt/3-catenin signaling pathway, a critical
axis in gastric cancer progression.[14]

Quantitative Data Summary: Anticancer Pyridazinone Derivatives
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Compound ID/ Cancer Cell Activity (Glso / Mechanism of
. . Reference
Class Line(s) ICs0) Action
Apoptosis, ROS
HL-60 generation,
Pyr-1 ) CCso<1uM [11]
(Leukemia) Proteasome
inhibition
GO0-GL1 cell cycle
A549 (Lung
Compound 10l Glso = 1.66 uM arrest, p53/Bax [12][13]
Cancer) )
upregulation
] VEGFR-2
Compound 17a Multiple Gl% = 62-100% o [12][13]
Inhibition
NCI-H1581 TGI =91.6% (in FGFR covalent
Compound 38 ] ] o [9]
(FGFR1-driven) Vivo) inhibitor
_ TFAP4/Wnt/B3-
Gastric Cancer ~5-fold more )
Compound A61 catenin pathway [14]

Cells

potent than 5-FU

inhibition

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures cell metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.

e Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-
10,000 cells/well and incubate for 24 hours to allow attachment.

o Compound Treatment: Treat cells with serial dilutions of the pyridazinone derivatives for a

specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated

control.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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e Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g.,
DMSO or isopropanol with HCI) to dissolve the formazan crystals.

» Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a

microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the
viability against the log of compound concentration to determine the Glso (concentration for
50% growth inhibition) or ICso (concentration for 50% inhibition of viability).

Self-Validation: The assay's validity is confirmed by consistent results for a known cytotoxic
drug (e.g., doxorubicin) used as a positive control. The absorbance of the vehicle control

should indicate healthy, proliferating cells.

Visualization: VEGFR-2 Signaling Inhibition
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Caption: Pyridazinone derivatives can inhibit the VEGFR-2 tyrosine kinase domain, blocking
downstream signaling pathways like PI3K/Akt and MAPK/ERK.

Cardiovascular Activity: Modulators of Hemodynamics
and Hemostasis

The pyridazinone scaffold is present in several clinically evaluated cardiovascular agents,
highlighting its importance in treating conditions like hypertension and heart failure.[9][15]

Causality and Mechanism of Action: The cardiovascular effects of pyridazinone derivatives are
primarily attributed to two main mechanisms:

« Vasodilation: Many derivatives induce relaxation of vascular smooth muscle, leading to a
decrease in blood pressure.[9] This can occur through direct action on the blood vessels or
by inhibiting phosphodiesterase 3 (PDE3).[16] PDES inhibition in vascular smooth muscle
increases CAMP levels, promoting relaxation.

» Positive Inotropy & Antiplatelet Effects: Inhibition of PDE3 in cardiac muscle increases cAMP,
leading to enhanced myocardial contractility (a positive inotropic effect), which is beneficial in
heart failure.[17] In platelets, elevated cAMP levels inhibit aggregation, providing an
antithrombotic effect.[15] Levosimendan and Pimobendan are well-known examples of
pyridazinone-containing drugs that exhibit both vasodilator and inotropic properties.[17][18]

Quantitative Data Summary: Cardiovascular Pyridazinone Derivatives
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Compound / Primary . Potency (ECso
o Mechanism Reference
Class Activity I 1Cs0)
) Vasodilator, o
Pimobendan PDE3 Inhibitor - [17]
Inotrope
Bemoradan Inotrope PDES Inhibitor - 9]
6-
S ai-adrenoceptor
fluoroarylpyridazi  Vasorelaxant ] ICs0 = 0.250 uM [9]
antagonist

nones
N,O-dibenzyl ]

o Vasodilator Unknown ICs0 = 35.3 uM 9]
derivative

_ _ ECso values

N-acylhydrazone  Antihypertensive,

T _ - lower than [19]
derivatives Vasodilator )

hydralazine

Experimental Protocol: In Vitro Platelet Aggregation Assay

This turbidimetric method assesses a compound's ability to inhibit platelet aggregation induced

by agonists like ADP or collagen.

o Sample Preparation: Obtain platelet-rich plasma (PRP) from fresh whole blood by

centrifugation. Prepare platelet-poor plasma (PPP) by further high-speed centrifugation.

e Instrumentation: Use a platelet aggregometer, which measures changes in light

transmittance through a stirred suspension of platelets. Set 0% aggregation with PRP and
100% aggregation with PPP.

e Assay Procedure:

o Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.

o Add the test pyridazinone derivative or vehicle control and incubate for 5 minutes.

o Add an aggregating agent (e.g., ADP).
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» Data Acquisition: Record the change in light transmittance over time (typically 5-10 minutes).
Aggregation causes the PRP to clear, increasing light transmission.

e Analysis: Determine the maximum percentage of aggregation for each sample. Calculate the
percentage inhibition caused by the test compound relative to the vehicle control.

Self-Validation: The assay is validated by the robust aggregation response in the vehicle
control wells upon agonist addition and significant inhibition by a known antiplatelet agent like

aspirin.

Visualization: Workflow for Vasorelaxant Activity Assessment
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Caption: Standard ex vivo workflow for evaluating the vasorelaxant properties of novel
pyridazinone compounds.

Antimicrobial Activity

While less prominent than their other activities, pyridazinone derivatives have demonstrated
notable antibacterial and antifungal properties, sometimes as part of a dual-action therapeutic
strategy.[12][20]

Causality and Mechanism of Action: The exact mechanisms of antimicrobial action are often
still under investigation. However, the development of compounds with both anticancer and
antimicrobial properties is a highly valuable strategy, as cancer patients are often
immunocompromised and susceptible to infections.[13] Some diarylurea derivatives based on
pyridazinone scaffolds have shown potent activity against Staphylococcus aureus and Candida
albicans, suggesting they may interfere with microbial cellular processes distinct from their
anticancer targets.[12]

Quantitative Data Summary: Antimicrobial Pyridazinone Derivatives

Compound ID / . Activity (MIC in pM
Target Organism Reference
Class or pg/mL)
S. aureus (MRSA), A.
Compound 7 - MIC =7.8 uM [21]
baumannii
A. baumannii, P. MIC = 3.74 uM, 7.48
Compound 13 ] [21]
aeruginosa UM
Staphylococcus
Compound 10h MIC = 16 pug/mL [12][13]
aureus
Compound 8g Candida albicans MIC = 16 pg/mL [12][13]
Compound llla S. pyogenes, E. coli Excellent activity [20]

Part 2: The Oxazine Core: Versatile Heterocycles in
Therapeutics
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Oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom.
Depending on the relative positions of the heteroatoms, they exist as 1,2-, 1,3-, or 1,4-oxazine
isomers.[2][22] This structural diversity has been exploited to create a wide array of derivatives
with significant biological potential, including anticancer, antimicrobial, and anti-inflammatory
activities.[23]

Anticancer Activity

Like pyridazinones, oxazine derivatives have shown considerable promise as anticancer
agents.

Causality and Mechanism of Action: The anticancer effects of oxazines are varied. Dihydro-1,3-
oxazine derivatives have demonstrated antitumor activity.[24] Some oxazine-linked pyrimidines
have been found to suppress the activation of the NF-kB signaling pathway, a crucial pathway
for inflammation and cancer cell survival.[25] Additionally, certain substituted 1,4-oxazines act
as DNA topoisomerase | inhibitors, which are novel constructs for anticancer drug design.[24]

Quantitative Data Summary: Anticancer Oxazine Derivatives

Derivative Class Cancer Cell Line ICs0 (M) Reference

4H-benzo[d][5]

_ MCF-7, HCC1954 3.1-95 [25]
[26]oxazines
Oxazine-linked
o MCF-7 9.17 [25]
pyrimidine
2H-benzo[b][4]
, HCT116 4.87 [25]
[5]oxazin-3(4H)-one
Oxazepine-coumarin
CaCo-2 (Colon) 39.6

derivative

Antimicrobial and Antiviral Activity

The oxazine scaffold is a key component in several antimicrobial and antiviral agents.

Causality and Mechanism of Action: The broad-spectrum activity of oxazines makes them
attractive for combating infectious diseases. Dihydro-1,3-oxazine derivatives have shown
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notable activity against various strains of Mycobacterium tuberculosis.[25] Perhaps most
significantly, the trifluoromethyl-1,3-oxazine-2-one structure is a hon-nucleoside reverse
transcriptase inhibitor (NNRTI) with high activity against multiple HIV-1 mutant strains,
highlighting its therapeutic potential in virology.[27]

Quantitative Data Summary: Antimicrobial Oxazine Derivatives

Derivative Class Target Organism Activity Reference

) ] Mycobacterium o
Dihydro-1,3-oxazines ] Marked activity [25]
tuberculosis

Naphthoxazines Aspergillus flavus Good activity [2]

Trifluoromethyl-1,3- _ _ o
) HIV-1 (mutant strains)  High NNRTI activity [27]
oxazine-2-one

Experimental Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol measures a compound's ability to inhibit the enzymatic activity of HIV-1 RT.

e Reagents: Use a commercially available kit containing recombinant HIV-1 RT, a poly(A)
template, an oligo(dT) primer, and dNTPs labeled with biotin or digoxigenin.

e Assay Procedure:
o In a streptavidin-coated microplate, add the template/primer hybrid.

o Add the test oxazine derivative at various concentrations, followed by the HIV-1 RT
enzyme and the labeled dNTP mixture.

o Incubate to allow for DNA synthesis.

o Detection: The newly synthesized, labeled DNA strand will bind to the plate. After washing,
add an anti-label antibody conjugated to an enzyme (e.g., HRP).

¢ Signal Generation: Add a colorimetric substrate (e.g., TMB). The color intensity is
proportional to the RT activity.
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e Analysis: Measure absorbance and calculate the percent inhibition for each compound
concentration to determine the ICso.

Self-Validation: The assay includes a no-enzyme control (background), a positive enzyme
control (100% activity), and a known RT inhibitor like Nevirapine as a reference compound.

Part 3: Structure-Activity Relationship (SAR) and
Future Perspectives

The development of potent and selective pyridazinone and oxazine derivatives relies heavily on
understanding their structure-activity relationships (SAR).[19][28] For pyridazinones,
substitutions at the N-2, C-4, C-5, and C-6 positions drastically alter their biological profile. For
example, in anti-inflammatory derivatives, specific substitutions at the C-6 position and an
acetamide side chain at N-2 can enhance analgesic and anti-inflammatory action while
minimizing ulcerogenic effects.[3] In cardiovascular agents, substituents on the C-6 phenyl ring
are crucial for vasorelaxant and antiplatelet activity.[15]

Visualization: Generalized SAR for Bioactive Pyridazinones

Key Substitution Points & Impact

R2 (N-Position): R4 & R5: Arvi rouRg.cruciaI for
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Caption: Key positions on the pyridazinone scaffold for chemical modification to optimize
biological activity.

Future Perspectives: The remarkable versatility of pyridazinone and oxazine scaffolds ensures
their continued relevance in drug discovery. Future research will likely focus on:

o Developing Dual-Action Agents: Designing single molecules with combined
anticancer/antimicrobial or anti-inflammatory/analgesic properties to address complex
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pathologies.[12]

e Improving Selectivity: Fine-tuning structures to achieve higher selectivity for specific enzyme
isoforms (e.g., COX-2 over COX-1, specific kinases) to minimize off-target side effects.

o Exploring New Targets: Leveraging these privileged scaffolds to inhibit novel and challenging
biological targets in areas like neurodegeneration and metabolic diseases.

e Optimizing Pharmacokinetics: Modifying derivatives to improve their ADMET (absorption,
distribution, metabolism, excretion, and toxicity) profiles, enhancing their potential for clinical
translation.

By continuing to explore the rich chemistry and diverse biology of these heterocyclic systems,
the scientific community is well-positioned to develop the next generation of innovative
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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